mechanism of action of 5-(3-Methylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine
mechanism of action of 5-(3-Methylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine
An In-Depth Technical Guide to the Potential Mechanism of Action of 5-(3-Methylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine
Executive Summary
This document provides a comprehensive technical overview of the putative mechanism of action for the novel compound, 5-(3-Methylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine. While direct experimental data for this specific molecule is not yet prevalent in published literature, this guide synthesizes the extensive research on the core 2-amino-1,3,4-thiadiazole scaffold to propose likely biological activities and molecular targets. The inherent physicochemical properties of the 1,3,4-thiadiazole ring, such as its high aromaticity, in vivo stability, and capacity to cross cellular membranes, make it a privileged structure in medicinal chemistry.[1][2] This guide will delve into the probable enzymatic inhibitions, and potential antimicrobial and anticancer pathways, providing researchers and drug development professionals with a robust framework for initiating investigations into this promising compound.
Introduction: The 2-Amino-1,3,4-Thiadiazole Scaffold - A Versatile Pharmacophore
The 2-amino-1,3,4-thiadiazole moiety is a cornerstone in the development of a wide array of pharmacologically active agents.[3][4] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][5][6] The mesoionic character of the 1,3,4-thiadiazole ring allows for efficient membrane translocation, enhancing bioavailability and interaction with intracellular targets.[1] The addition of a 3-methylpiperidine group at the 5-position of the thiadiazole ring in the compound of interest likely modulates its lipophilicity and steric profile, potentially influencing its target specificity and potency.
Postulated Mechanisms of Action
Based on the activities of structurally related compounds, the primary mechanisms of action for 5-(3-Methylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine are likely centered on enzyme inhibition and disruption of key cellular pathways.
Enzyme Inhibition: A Primary Mode of Action
The 2-amino-1,3,4-thiadiazole scaffold is a known inhibitor of several key enzymes involved in cellular proliferation and metabolism.
A well-documented mechanism for 2-amino-1,3,4-thiadiazole compounds is the potent inhibition of IMPDH.[7] This enzyme is a critical rate-limiting step in the de novo biosynthesis of guanine nucleotides.
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Mechanism: It is hypothesized that 5-(3-Methylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine is intracellularly metabolized to a mononucleotide derivative. This metabolite then acts as a competitive inhibitor of IMPDH, blocking the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP).[2][7]
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Consequence: The depletion of the guanine nucleotide pool leads to the cessation of DNA and RNA synthesis, resulting in cell cycle arrest and inhibition of proliferation.[2] This is a primary mechanism for the anticancer and antiviral activities observed in this class of compounds.
Caption: Postulated IMPDH inhibition pathway.
Derivatives of 2-amino-1,3,4-thiadiazole have been reported to inhibit a range of other enzymes crucial for cancer cell survival and proliferation.[1] These include:
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Kinases: Focal Adhesion Kinase (FAK), Abl kinase, and Human Epidermal Growth Factor Receptor (HER2) are potential targets.[1]
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Other Enzymes: Topoisomerase II, glutaminase, and histone deacetylases (HDACs) have also been identified as targets for this class of compounds.[1][2]
Antimicrobial Activity
The structural features of the 2-amino-1,3,4-thiadiazole ring are conducive to antimicrobial activity.
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Mechanism: The sulfur atom in the thiadiazole ring enhances the lipophilicity of the molecule, while the overall mesoionic character facilitates penetration of microbial cell membranes.[2] This can lead to the disruption of essential cellular processes in bacteria and fungi.
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Spectrum: Derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][8]
Proposed Experimental Workflows for Mechanism of Action Validation
To elucidate the precise mechanism of action for 5-(3-Methylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine, a series of targeted in vitro and in cellulo experiments are recommended.
Caption: Proposed experimental workflow for validation.
Protocol: IMPDH Inhibition Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of the test compound against human IMPDH2.
Materials:
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Recombinant human IMPDH2 enzyme
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IMP substrate
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NAD+ cofactor
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Phosphate buffer
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Microplate reader
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Test compound: 5-(3-Methylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine
Procedure:
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Prepare a serial dilution of the test compound in DMSO.
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In a 96-well plate, add the IMPDH2 enzyme, IMP, and NAD+ in a phosphate buffer.
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Add the diluted test compound to the wells. Include a positive control (e.g., mycophenolic acid) and a negative control (DMSO vehicle).
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Incubate the plate at 37°C for 30 minutes.
-
Measure the rate of NADH formation by monitoring the increase in absorbance at 340 nm using a microplate reader.
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Calculate the percentage of inhibition for each concentration of the test compound.
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Plot the percentage of inhibition against the log of the compound concentration and determine the IC50 value using non-linear regression.
Protocol: Cell Viability (MTT) Assay
This protocol assesses the cytotoxic effect of the test compound on a cancer cell line (e.g., MCF-7).
Materials:
-
MCF-7 human breast cancer cells
-
DMEM medium supplemented with 10% FBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Test compound
Procedure:
-
Seed MCF-7 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for 48 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value by plotting cell viability against the log of the compound concentration.
Data Summary and Interpretation
The following tables provide a template for summarizing the expected quantitative data from the proposed experiments.
Table 1: In Vitro Enzyme Inhibition Profile
| Enzyme Target | IC50 (µM) |
| IMPDH2 | To be determined |
| FAK | To be determined |
| Abl Kinase | To be determined |
| HER2 | To be determined |
Table 2: Anticancer and Antimicrobial Activity
| Assay Type | Cell Line / Strain | IC50 / MIC (µM) |
| Cytotoxicity | MCF-7 | To be determined |
| Cytotoxicity | A549 (Lung Cancer) | To be determined |
| Antimicrobial | S. aureus | To be determined |
| Antimicrobial | E. coli | To be determined |
| Antifungal | C. albicans | To be determined |
Conclusion
5-(3-Methylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine belongs to a class of compounds with significant therapeutic potential. Based on the extensive literature on the 2-amino-1,3,4-thiadiazole scaffold, it is highly probable that this compound exerts its biological effects through the inhibition of key enzymes such as IMPDH, and potentially various kinases. The proposed experimental workflows in this guide provide a clear path for validating these hypotheses and further characterizing the pharmacological profile of this novel molecule. The insights gained from such studies will be invaluable for its future development as a potential therapeutic agent.
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